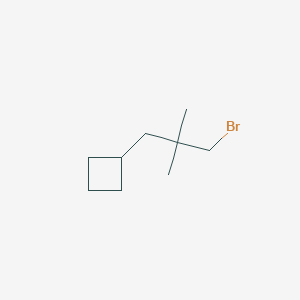

(3-Bromo-2,2-dimethylpropyl)cyclobutane

Beschreibung

Eigenschaften

Molekularformel |

C9H17Br |

|---|---|

Molekulargewicht |

205.13 g/mol |

IUPAC-Name |

(3-bromo-2,2-dimethylpropyl)cyclobutane |

InChI |

InChI=1S/C9H17Br/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-7H2,1-2H3 |

InChI-Schlüssel |

IYKMRYGHQBOHNF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC1CCC1)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of (3-Bromo-2,2-dimethylpropyl)cyclobutane

General Synthetic Strategy

The synthesis of brominated cyclobutane derivatives typically involves:

- Starting from cyclobutane or cyclobutyl precursors.

- Introduction of bromine via hydrobromic acid or brominating agents.

- Control of reaction conditions to favor substitution at specific positions.

- Purification steps to isolate the desired brominated product from by-products.

Practical Synthesis via Cyclopropyl Carbinol and Hydrobromic Acid

A notable method, described in a Chinese patent (CN101209953A), involves the synthesis of bromomethyl cyclobutane derivatives using cyclopropyl carbinol and hydrobromic acid as starting materials. Although the patent focuses on bromomethyl cyclobutane, the approach is adaptable to brominated cyclobutane derivatives such as this compound due to the structural similarity and reaction pathway.

Process Overview

Step 1: Reaction of Cyclopropyl Carbinol with Hydrobromic Acid

- Molar ratio: cyclopropyl carbinol to hydrobromic acid = 1:1 to 1:2.

- Hydrobromic acid concentration: 20%-80% (optimized at 30%-60%).

- Temperature: 35-120 °C (optimized at 40-85 °C).

- Reaction time: 2-8 hours (optimized at 3-6 hours).

- Outcome: A mixture containing bromomethyl cyclobutane (main product), 4-bromo-1-butene, and cyclopropylmethyl bromide.

Step 2: Purification Using Imine Compounds

- The reaction mixture is treated with imine compounds such as bromosuccinimide or chlorosuccinimide .

- Stirring at room temperature for 1-2 days facilitates removal of 4-bromo-1-butene.

- Organic and aqueous layers are separated.

- Distillation under atmospheric or reduced pressure yields a crude product with 85%-92% purity and 53%-71% yield.

Step 3: Further Purification

- The crude product is heated (50-100 °C) with high boiling point amines (e.g., dibenzylamine, N-benzylmethylamine, benzylamine).

- Stirring for 1-5 days removes cyclopropylmethyl bromide impurities.

- Final distillation yields high purity bromomethyl cyclobutane derivatives.

Representative Data from Patent

| Parameter | Range / Value | Optimized Value |

|---|---|---|

| Cyclopropyl carbinol : HBr molar ratio | 1:1 to 1:2 | 1:1.1 |

| HBr concentration | 20%-80% | 30%-60% |

| Reaction temperature | 35-120 °C | 40-85 °C |

| Reaction time | 2-8 hours | 3-6 hours |

| Purity after first distillation | 85%-92% | ~90% |

| Yield | 53%-71% | ~68% |

NMR analysis of the intermediate mixture showed approximately 59% bromomethyl cyclobutane, 33% 4-bromo-1-butene, and 8% cyclopropylmethyl bromide before purification, improving to 85% bromomethyl cyclobutane after treatment with chlorosuccinimide.

Alternative Bromination Techniques

While the above method is the most detailed and practical for brominated cyclobutanes, other bromination methods in related compounds include:

- Direct bromination of cyclobutane derivatives using molecular bromine or N-bromosuccinimide (NBS) under radical conditions.

- Halogen exchange reactions starting from chlorinated precursors.

- Use of hydrobromic acid in acidic or heated conditions to introduce bromine substituents selectively.

However, these methods often suffer from side reactions and difficult purification, which the method involving cyclopropyl carbinol and hydrobromic acid addresses effectively.

Analysis of Preparation Methods

Advantages of the Cyclopropyl Carbinol Route

- Cost-Effectiveness: Uses inexpensive and readily available starting materials.

- Operational Simplicity: Avoids complex multi-step manipulations.

- Purification Efficiency: Use of imine compounds and amine treatment allows selective removal of by-products.

- Good Yield and Purity: Achieves up to 71% yield with >85% purity after purification.

Challenges and Considerations

- Reaction Time: Extended stirring (1-2 days) for by-product removal may limit throughput.

- Temperature Control: Precise temperature regulation is necessary to optimize yield and minimize side reactions.

- By-Product Formation: Initial mixtures contain significant amounts of 4-bromo-1-butene and cyclopropylmethyl bromide requiring careful separation.

Summary Table of Preparation Conditions and Outcomes

| Step | Conditions | Outcome / Notes |

|---|---|---|

| Reaction of cyclopropyl carbinol with HBr | 40-85 °C, 3-6 h, 30-60% HBr concentration | Mixture of bromomethyl cyclobutane (main), 4-bromo-1-butene, cyclopropylmethyl bromide |

| Treatment with bromosuccinimide/chlorosuccinimide | Room temp, 1-2 days stirring | Removes 4-bromo-1-butene, improves purity |

| Distillation (atmospheric or reduced pressure) | Post-treatment distillation | Crude product with 85%-92% purity |

| Heating with high boiling amines | 50-100 °C, 1-5 days stirring | Removes cyclopropylmethyl bromide |

| Final distillation | Normal or reduced pressure | High purity bromomethyl cyclobutane |

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-2,2-dimethylpropyl)cyclobutane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of different cyclobutane derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted cyclobutane derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Oxidation can lead to the formation of cyclobutanones or other oxygenated derivatives.

Reduction Reactions: Reduction can yield cyclobutane derivatives with different hydrogenation levels.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-2,2-dimethylpropyl)cyclobutane has various applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound can be used in biochemical studies to investigate the effects of cyclobutane derivatives on biological systems.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (3-Bromo-2,2-dimethylpropyl)cyclobutane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclobutane: The parent compound with a simple four-membered ring structure.

3-Bromocyclobutane: A similar compound with a bromine atom directly attached to the cyclobutane ring.

2,2-Dimethylpropylcyclobutane: A compound with a dimethylpropyl group attached to the cyclobutane ring without the bromine atom.

Uniqueness

(3-Bromo-2,2-dimethylpropyl)cyclobutane is unique due to the presence of both the bromine atom and the dimethylpropyl group, which impart distinct chemical properties and reactivity compared to other cyclobutane derivatives. The combination of these substituents allows for a wide range of chemical transformations and applications in various fields of research and industry.

Q & A

Basic: How can researchers optimize the synthesis of (3-bromo-2,2-dimethylpropyl)cyclobutane to minimize byproducts?

Methodological Answer:

Synthetic routes for brominated cyclobutane derivatives often involve alkylation or halogenation steps. For example, brominated intermediates like 3-bromo-2-butanone are stabilized with magnesium oxide to prevent decomposition during synthesis . To minimize byproducts:

- Use anhydrous conditions to avoid hydrolysis of the bromoalkyl group.

- Employ slow addition of halogenating agents (e.g., PBr₃) to control exothermic reactions.

- Monitor reaction progress via GC-MS (as done for >97.0% purity validation in bromochlorobutane synthesis) .

Advanced: What spectroscopic techniques are most effective for resolving structural ambiguities in this compound?

Methodological Answer:

Combined NMR and IR spectroscopy is critical:

- ¹H/¹³C NMR : Assign cyclobutane ring protons (typically δ 1.5–2.5 ppm) and quaternary carbons (δ 25–35 ppm). For brominated analogs like 3'-bromo-2,2-dimethylbutyrophenone, coupling constants (e.g., J = 8–12 Hz) help confirm substitution patterns .

- IR : Identify C-Br stretching vibrations (~550–650 cm⁻¹) and cyclobutane ring strain (C-C stretches ~1000 cm⁻¹).

- High-resolution MS : Validate molecular weight (e.g., 221.47 g/mol for 2-bromo-5-chlorobenzyl alcohol analogs) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Brominated compounds are sensitive to light and heat. For analogs like 4-bromo-1-butanol-d₈, storage at 0–6°C under inert gas (N₂/Ar) is recommended to prevent degradation . Key steps:

- Use amber glass vials to block UV light.

- Add stabilizers (e.g., MgO for 3-bromo-2-butanone) to neutralize HBr byproducts .

- Monitor purity via HPLC (as in >95.0% HLC validation for bromochlorophenol derivatives) .

Advanced: What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) can model steric effects from the 2,2-dimethylpropyl group and cyclobutane ring strain:

- Calculate LUMO energies to assess electrophilicity of the bromine atom.

- Simulate transition states for SN2 mechanisms, accounting for steric hindrance (e.g., cyclobutane’s planar structure vs. tetrahedral intermediates).

- Cross-validate with experimental kinetics, as done for bromophenylacetic acid analogs .

Basic: How can researchers confirm the purity of this compound for reproducibility in catalysis studies?

Methodological Answer:

- GC with FID detection : Compare retention times to certified standards (e.g., >97.0% GC purity for 1-bromo-4-chlorobutane) .

- Elemental analysis : Verify Br content (theoretical ~36% for C₈H₁₅Br).

- TLC with UV/iodine staining : Detect non-volatile impurities (limit: <0.5% as per bromochlorophenol blue protocols) .

Advanced: What mechanistic insights explain contradictory data in the degradation pathways of brominated cyclobutane derivatives?

Methodological Answer:

Degradation discrepancies arise from:

- Matrix effects : Organic degradation rates increase with temperature, as observed in wastewater studies where cooling stabilized samples .

- Radical vs. ionic pathways : Use ESR spectroscopy to detect bromine radicals in photodegradation. For hydrolytic pathways, monitor pH-dependent HBr release via titration .

- Isotopic labeling : Track degradation using deuterated analogs (e.g., 2-bromobutane-d₉) to distinguish mechanisms .

Basic: What safety protocols are essential when handling this compound in kinetic studies?

Methodological Answer:

- Use fume hoods and impermeable gloves (HBr is corrosive).

- Follow UN No. 1224 guidelines for halogenated hydrocarbons, including fire suppression systems (as required for 3-bromo-2-butanone) .

- Neutralize waste with NaHCO₃ before disposal.

Advanced: How can researchers leverage this compound as a scaffold for bioactive molecule design?

Methodological Answer:

- Molecular docking : Screen against protein targets (e.g., kinases) using the cyclobutane ring as a rigid core.

- SAR studies : Modify the bromoalkyl group to enhance binding (e.g., bromobenzylamino esters in drug design) .

- Validate cytotoxicity via MTT assays , referencing protocols for bromophenyl ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.